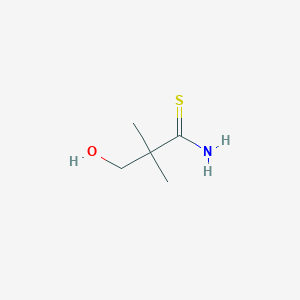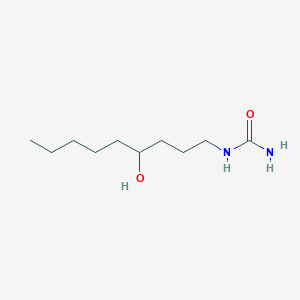
4-hydroxynonylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxynonylurea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and industry. This particular derivative features a hydroxyl group attached to a nonyl chain, which is further connected to the urea moiety. The presence of the hydroxyl group imparts unique chemical properties to the compound, making it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxynonylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxynonylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of water as a solvent and the avoidance of hazardous reagents like phosgene make this method suitable for large-scale production .
化学反应分析
Types of Reactions
4-hydroxynonylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxononylurea.
Reduction: Formation of nonylamine derivatives.
Substitution: Formation of nonyl ethers or esters.
科学研究应用
4-hydroxynonylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials
作用机制
The mechanism of action of 4-hydroxynonylurea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- N-(4-hydroxybutyl)Urea
- N-(4-hydroxyhexyl)Urea
- N-(4-hydroxyoctyl)Urea
Uniqueness
4-hydroxynonylurea is unique due to its longer nonyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This difference can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective .
属性
CAS 编号 |
61956-76-1 |
|---|---|
分子式 |
C10H22N2O2 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
4-hydroxynonylurea |
InChI |
InChI=1S/C10H22N2O2/c1-2-3-4-6-9(13)7-5-8-12-10(11)14/h9,13H,2-8H2,1H3,(H3,11,12,14) |
InChI 键 |
JQIYCMORJIDEPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCCNC(=O)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

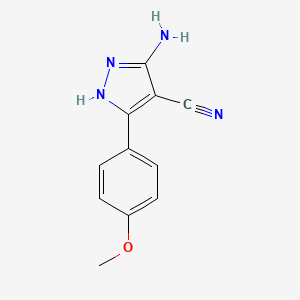
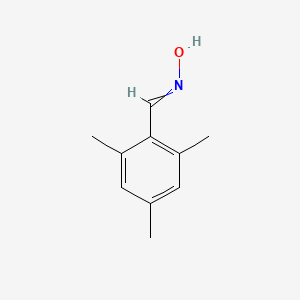
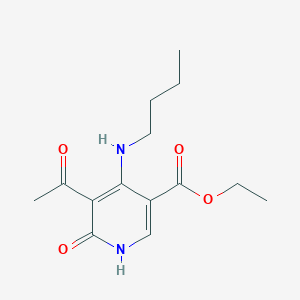
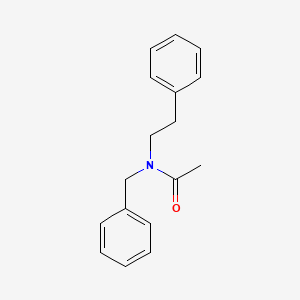
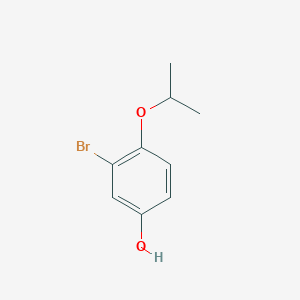
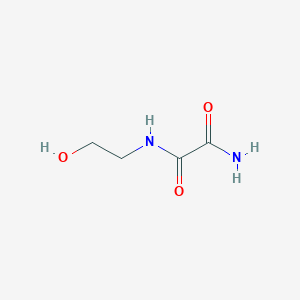
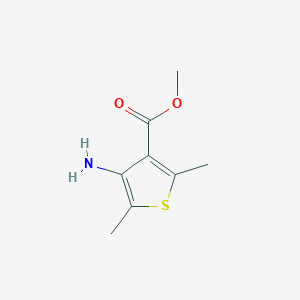
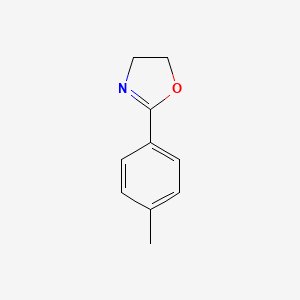
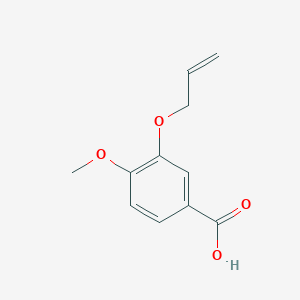
![2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B8696209.png)
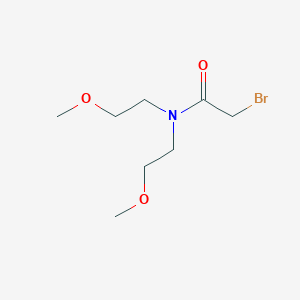
![N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanol](/img/structure/B8696245.png)
